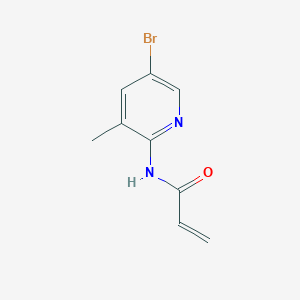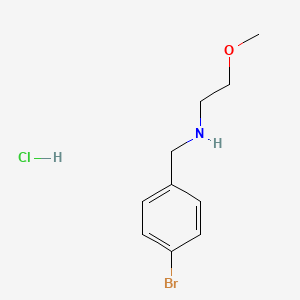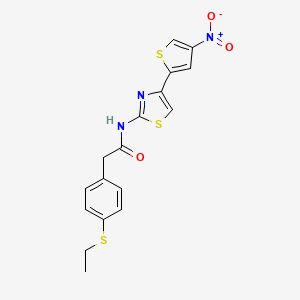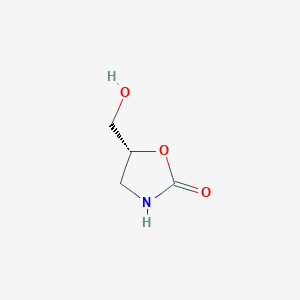
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide is a chemical compound that has received significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for researchers in various fields.
Scientific Research Applications
Overview of Recent Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and its derivatives, which share structural motifs with the compound , are notable for their wide range of applications in biology, including genetics, pharmacology, and microbiology. These compounds serve as precursors in pharmaceuticals, demonstrating diverse biological properties (Jules Yoda, 2020).
Fascinating Variability in Chemistry and Properties
2,6-bis-(benzimidazol-2-yl)-pyridine and related compounds exhibit significant chemical versatility, which is crucial for developing spectroscopic, magnetic, biological, and electrochemical applications. This highlights the importance of structural diversity in chemical compounds for expanding their applications (M. Boča, R. Jameson, W. Linert, 2011).
Citrus Flavonoids: Chemistry and Benefits in Health and Diseases
Flavonoids, including compounds structurally related to the query compound, exhibit a wide range of biological and pharmacological activities. Their structure-function relationships underpin their use in treating diseases like diabetes, cancer, and cardiovascular diseases, emphasizing the potential therapeutic applications of complex organic compounds (O. Ahmed et al., 2020).
Chromones as Radical Scavengers
Chromones and their derivatives, sharing core structural features with the query compound, are recognized for their antioxidant properties. These compounds neutralize active oxygen and disrupt free radical processes, potentially delaying or inhibiting cell impairment and disease progression (Preeti Yadav et al., 2014).
Microbial Degradation of Polyfluoroalkyl Chemicals
The environmental fate of polyfluoroalkyl chemicals, which may share some fluorination aspects with the compound , underscores the importance of understanding and managing the environmental impact of synthetic compounds. This research focuses on the biodegradation pathways and the transformation of these compounds in environmental settings (Jinxia Liu, Sandra Mejia Avendaño, 2013).
properties
IUPAC Name |
2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMDDZNYMEJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-Bromo-6-(trifluoromethyl)pyridazin-3-yl]oxyethyl-trimethylsilane](/img/structure/B2801084.png)


![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)



![7-Chloro-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2801095.png)
![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)




![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)